1-Cyclopentylethan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

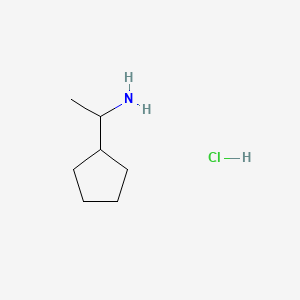

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopentylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZDZYIAUVOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Amines and Amine Hydrochlorides in Chemical Research

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. This reactivity underpins their extensive use in a vast array of chemical transformations. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. taylorandfrancis.com The lone pair of electrons allows amines to act as bases by accepting protons and as nucleophiles by attacking electron-deficient centers, enabling the formation of carbon-nitrogen bonds, a cornerstone of organic synthesis.

Amine hydrochlorides are salts formed by the reaction of an amine with hydrochloric acid. This conversion to a salt form offers several practical advantages in a laboratory and industrial setting. Amine hydrochlorides are typically crystalline solids that are more stable, less odorous, and easier to handle and purify compared to their often volatile and reactive free amine counterparts. The hydrochloride salt can also protect the amine functionality during certain reaction steps and can be readily converted back to the free amine by treatment with a base. This straightforward interconversion makes amine hydrochlorides valuable as stable precursors and intermediates in multi-step synthetic sequences.

Overview of 1 Cyclopentylethan 1 Amine Hydrochloride As a Synthetic Target

1-Cyclopentylethan-1-amine hydrochloride presents an interesting synthetic target due to its specific molecular structure, which combines a chiral center with a cyclopentyl moiety. The cyclopentane (B165970) ring is a common structural motif in many biologically active compounds and natural products. The ethylamine (B1201723) side chain provides a key functional handle for further molecular elaboration.

The synthesis of 1-Cyclopentylethan-1-amine, the parent amine of the hydrochloride salt, can be approached through several established synthetic methodologies. A primary route involves the reductive amination of cyclopentyl methyl ketone. This reaction typically proceeds via the formation of an imine intermediate from the ketone and an ammonia (B1221849) source, which is then reduced to the desired amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Another notable method is the Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium (B1175870) formate (B1220265) or formamide). sips.org.in This reaction is particularly useful for the conversion of ketones to amines.

The synthesis can also be designed to be stereoselective, yielding specific enantiomers of the chiral amine. This can be achieved by using chiral auxiliaries or catalysts during the synthetic sequence, a critical consideration for the preparation of enantiomerically pure pharmaceuticals. The resulting 1-cyclopentylethanamine (B109662) can then be readily converted to its hydrochloride salt by treatment with hydrochloric acid.

Below is a table summarizing key properties of this compound:

| Property | Value |

| CAS Number | 150812-09-2 |

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.66 g/mol |

| IUPAC Name | 1-cyclopentylethan-1-amine;hydrochloride |

| SMILES | CC(C1CCCC1)N.Cl |

Historical Context of Cyclopentyl Substituted Amine Research

Direct Synthesis Approaches to 1-Cyclopentylethan-1-amine Hydrochloride

The most straightforward method for preparing this compound involves the direct reaction of the free base, 1-Cyclopentylethanamine (B109662), with hydrochloric acid. This acid-base reaction leads to the formation of the corresponding ammonium (B1175870) salt, which often precipitates from the reaction medium, allowing for easy isolation.

Salt Formation from 1-Cyclopentylethanamine Precursors

The synthesis of this compound is typically achieved by treating a solution of 1-Cyclopentylethanamine with a solution of hydrogen chloride. The free base, 1-Cyclopentylethanamine, can be synthesized through various organic chemistry methods, such as the reductive amination of cyclopentyl methyl ketone.

Once the 1-Cyclopentylethanamine precursor is obtained, it is dissolved in a suitable organic solvent. A solution of hydrogen chloride, either as a gas dissolved in an organic solvent or as an aqueous solution, is then added. The reaction is generally rapid and exothermic. The resulting hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution and can be collected by filtration.

A common approach involves dissolving the free amine in a non-polar organic solvent like diethyl ether or ethyl acetate. researchgate.netnih.gov Gaseous hydrogen chloride or a solution of HCl in an organic solvent is then introduced to the amine solution, leading to the precipitation of the white solid this compound. nih.govgoogle.com

Optimization of Reaction Conditions for Hydrochloride Formation

The efficiency of the hydrochloride salt formation, in terms of both yield and purity, is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent and the concentration of the acid.

The choice of solvent is crucial in the precipitation of amine hydrochlorides. An ideal solvent should readily dissolve the free amine but have low solubility for the resulting hydrochloride salt, thus maximizing the recovery of the product through precipitation. kinampark.comnih.gov

Non-polar aprotic solvents such as diethyl ether, ethyl acetate, and dichloromethane (B109758) are frequently employed. researchgate.netnih.gov These solvents are poor solvents for the ionic hydrochloride salt, leading to its effective precipitation. The use of protic solvents, like alcohols, can sometimes lead to higher solubility of the hydrochloride salt, potentially reducing the isolated yield. However, in some cases, a mixture of solvents may be used to achieve the desired solubility profile for both the starting material and the product.

The effect of the solvent on the crystallization behavior can be significant, influencing not only the yield but also the crystal form and purity of the final product. nih.gov

Table 1: Illustrative Solvent Effects on the Precipitation of an Analogous Amine Hydrochloride

| Solvent System | Yield (%) | Purity (%) | Observations |

| Diethyl Ether | 95 | 99 | Fine white precipitate, easy to filter. |

| Ethyl Acetate | 92 | 98.5 | Crystalline solid, good recovery. |

| Dichloromethane | 88 | 98 | Moderate solubility, requires cooling for optimal precipitation. |

| Isopropanol | 75 | 97 | Higher solubility of the salt, lower yield. |

| Toluene | 90 | 98 | Good precipitation, requires an anhydrous system. |

Note: This table presents representative data based on general principles of amine hydrochloride precipitation and may not reflect the exact results for this compound due to a lack of specific published data.

The concentration of hydrochloric acid used in the salt formation can also impact the yield and purity of the final product. The use of a stoichiometric amount of HCl is theoretically sufficient; however, in practice, a slight excess is often used to ensure complete conversion of the amine to its salt.

The form in which HCl is used is also a critical factor. Anhydrous HCl, either as a gas or dissolved in an aprotic solvent, is often preferred to prevent the incorporation of water into the final product, which can be important for stability and handling. nih.gov Aqueous hydrochloric acid can be used, but the presence of water may increase the solubility of the hydrochloride salt, thereby decreasing the yield.

Studies on analogous compounds have shown that optimizing the molar ratio of HCl to the amine can lead to significant improvements in yield. For instance, increasing the molar ratio from 1:1 to 3:1 has been shown to increase the yield of similar amine hydrochlorides.

Table 2: Illustrative Effect of HCl Concentration on the Yield of an Analogous Amine Hydrochloride

| Molar Ratio (HCl:Amine) | Yield (%) | Purity (%) |

| 1:1 | 85 | 97 |

| 1.5:1 | 92 | 98.5 |

| 2:1 | 95 | 99 |

| 3:1 | 96 | 99 |

Note: This table presents representative data based on general principles of amine hydrochloride synthesis and may not reflect the exact results for this compound due to a lack of specific published data.

Stereoselective Synthesis of Enantiomeric Forms

1-Cyclopentylethan-1-amine contains a chiral center, and therefore, can exist as a pair of enantiomers, (R)- and (S)-1-Cyclopentylethan-1-amine. The synthesis of the individual enantiomers of its hydrochloride salt is of significant interest, particularly for applications in asymmetric synthesis and pharmaceutical development.

Enantioselective Pathways to (R)- and (S)-1-Cyclopentylethan-1-amine Hydrochloride

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: the resolution of a racemic mixture of the amine followed by salt formation, or through asymmetric synthesis, where one enantiomer is selectively formed.

Chiral Resolution:

A common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org Chiral carboxylic acids, such as (+)-tartaric acid or (-)-mandelic acid, are frequently used for this purpose. wikipedia.org The racemic 1-Cyclopentylethanamine is treated with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts, which have different physical properties, such as solubility. wikipedia.org

By carefully selecting the solvent system, one of the diastereomeric salts can be selectively crystallized from the solution. The crystallized salt is then separated by filtration. Treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched free amine, which can then be converted to its hydrochloride salt as described in the previous sections. The other enantiomer remains in the mother liquor and can be recovered and resolved using the opposite enantiomer of the chiral acid.

Asymmetric Synthesis:

Asymmetric synthesis provides a more direct route to the enantiomerically pure amine. One established method is the use of chiral auxiliaries. For instance, cyclopentyl methyl ketone can be reacted with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form a chiral imine. nih.gov Subsequent reduction of this imine, often with a hydride reducing agent, proceeds with diastereoselectivity, leading to an excess of one diastereomer of the secondary amine. Removal of the chiral auxiliary, typically by hydrogenolysis, yields the desired enantiomer of 1-Cyclopentylethanamine. This can then be converted to the hydrochloride salt.

Another approach involves the use of chiral catalysts in the reductive amination of cyclopentyl methyl ketone. Chiral catalysts can direct the reaction to selectively produce either the (R)- or (S)-enantiomer of the amine with high enantiomeric excess. yale.edu

Table 3: Comparison of Enantioselective Pathways

| Method | Description | Advantages | Disadvantages |

| Chiral Resolution | Separation of a racemic mixture via diastereomeric salt formation with a chiral resolving agent. wikipedia.org | Well-established, applicable to a wide range of amines. | Maximum theoretical yield for one enantiomer is 50%; requires a suitable resolving agent and often tedious optimization of crystallization conditions. |

| Asymmetric Synthesis (Chiral Auxiliary) | Use of a chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal. nih.gov | Can provide high diastereoselectivity; the auxiliary can often be recovered and reused. | Requires additional steps for the attachment and removal of the auxiliary; the cost of the auxiliary can be a factor. |

| Asymmetric Synthesis (Chiral Catalyst) | Use of a chiral catalyst to selectively produce one enantiomer. yale.edu | High catalytic efficiency (small amounts of catalyst can produce large quantities of product); high enantioselectivities can be achieved. | Development of a suitable catalyst can be challenging and expensive; catalyst may be sensitive to reaction conditions. |

Chiral Catalyst Applications in Asymmetric Synthesis

The asymmetric synthesis of chiral amines, including 1-cyclopentylethan-1-amine, represents a highly efficient route to obtaining enantiomerically pure compounds. This approach avoids the inherent 50% yield limitation of classical resolution methods. The development of novel chiral ligands and catalysts is crucial for achieving high stereocontrol in these transformations. wikipedia.orgnih.gov

One of the primary methods for the asymmetric synthesis of α-chiral amines is the catalytic hydrogenation of prochiral imines. Transition metal complexes, particularly those of iridium and rhodium, featuring chiral ligands have demonstrated significant success in this area. While specific examples detailing the asymmetric synthesis of 1-cyclopentylethan-1-amine via this method are not extensively reported in publicly available literature, the general principles are well-established. For instance, the asymmetric synthesis of other structurally similar amines has been achieved with high enantioselectivity using iridium catalysts.

Another significant approach involves the use of chiral primary amine-based organocatalysts. These metal-free catalysts have emerged as powerful tools in a wide range of enantioselective organic reactions. Their application can be complementary or even superior to traditional metal-catalyzed methods.

The design and synthesis of chiral cyclopentadienyl (B1206354) (Cp) ligands have also expanded the toolkit for asymmetric catalysis. nih.gov These ligands, when complexed with various metals, can catalyze a broad range of transformations, including the functionalization of C-H bonds, offering potential pathways to chiral amines. nih.gov

Below is a table summarizing catalyst systems commonly employed in the asymmetric synthesis of chiral amines, which could be applicable to 1-Cyclopentylethan-1-amine.

| Catalyst Type | Metal Center | Chiral Ligand Example | Target Transformation | Potential Enantiomeric Excess (ee) |

| Transition Metal Complex | Iridium (Ir) | Chiral Phosphine-Oxazoline | Asymmetric Hydrogenation of Imines | >90% |

| Transition Metal Complex | Rhodium (Rh) | Chiral Bisphosphine (e.g., BINAP) | Asymmetric Hydrogenation of Imines | >95% |

| Organocatalyst | - | Chiral Primary Amine (e.g., from amino acids) | Asymmetric Amination | Variable, can be >90% |

| Transition Metal Complex | Copper (Cu) | Chiral Bisoxazoline (BOX) | Asymmetric Henry Reaction | Variable |

Chiral Resolution Techniques for this compound

Chiral resolution remains a widely practiced method for separating racemic mixtures of chiral compounds into their individual enantiomers. wikipedia.org For amines like 1-cyclopentylethan-1-amine, two primary techniques are prevalent: diastereomeric salt formation and enzymatic resolution.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Following separation, the desired enantiomer of the amine is recovered by treatment with a base.

Commonly used chiral resolving agents for amines include:

Tartaric acid and its derivatives

Mandelic acid and its derivatives

Camphorsulfonic acid

The choice of resolving agent and solvent system is critical for achieving efficient separation and high enantiomeric purity. The process often requires optimization of conditions such as temperature, concentration, and crystallization time.

Enzymatic Resolution: This technique utilizes enzymes, most commonly lipases, as chiral catalysts to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be separated. This method offers high enantioselectivity under mild reaction conditions.

Key aspects of enzymatic resolution include:

Enzyme Selection: Lipases such as Candida antarctica lipase (B570770) B (CALB) are frequently employed.

Acylating Agent: A variety of acyl donors can be used, with the choice influencing reaction rate and enantioselectivity.

Solvent: The reaction is typically carried out in an organic solvent.

Dynamic kinetic resolution (DKR) is an advanced enzymatic technique that combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer.

The table below outlines common chiral resolving agents and their applicability.

| Resolution Technique | Resolving Agent/Catalyst | Principle of Separation |

| Diastereomeric Salt Formation | Chiral Acids (e.g., Tartaric Acid, Mandelic Acid) | Differential solubility of diastereomeric salts |

| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B) | Enantioselective acylation of one enantiomer |

Novel Synthetic Routes and Process Innovations

Ongoing research focuses on developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of this compound. These efforts include one-pot synthesis strategies, direct C-H amination, and considerations for industrial-scale production.

One-Pot Synthesis Strategies for Alpha-Amino Nitrile Intermediates

The Strecker synthesis is a well-established method for producing α-amino acids and their precursors, α-amino nitriles. A one-pot, three-component Strecker reaction, involving an aldehyde (or ketone), an amine, and a cyanide source, is a highly efficient way to generate α-amino nitrile intermediates. For the synthesis of the α-amino nitrile precursor to 1-Cyclopentylethan-1-amine, cyclopentyl methyl ketone would serve as the carbonyl component.

Innovations in this area focus on the use of catalysts to improve reaction rates and yields under mild conditions. Various Lewis acids and organocatalysts have been explored to promote the formation of the intermediate imine and the subsequent nucleophilic addition of cyanide. The use of trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source is also common in modern variations of the Strecker reaction.

C(sp3)–H Amination Methodologies for Cyclopentyl Systems

The direct functionalization of unactivated C(sp3)–H bonds represents a significant advancement in synthetic chemistry, offering a more direct and atom-economical approach to constructing C-N bonds. Catalytic C-H amination reactions can, in principle, be applied to cyclopentyl systems to introduce an amine functionality directly.

These reactions typically involve a metal catalyst (e.g., rhodium, ruthenium, or iron) and a nitrogen source, such as an azide (B81097) or a hydroxylamine (B1172632) derivative. The catalyst facilitates the insertion of a nitrene or a related nitrogen-containing species into a C-H bond. While the application of this methodology to the specific synthesis of 1-Cyclopentylethan-1-amine is still an area of active research, the potential to bypass multi-step sequences makes it a highly attractive strategy.

Challenges in C(sp3)–H amination include controlling regioselectivity (which C-H bond is functionalized) and stereoselectivity. The development of sophisticated catalyst systems with tailored ligands is key to addressing these challenges.

Industrial Process Considerations and Scalability Studies

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Development of Efficient and Environmentally Benign Protocols

For the industrial production of this compound, the development of green and sustainable synthetic protocols is of paramount importance. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, minimizing waste.

Solvent Selection: Utilizing greener solvents that are less toxic, have a lower environmental impact, and can be recycled.

Catalyst Efficiency and Recyclability: Employing highly active catalysts that can be used in low loadings and recovered and reused over multiple cycles.

Energy Efficiency: Developing processes that operate at or near ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Minimizing the formation of byproducts and developing methods for the safe disposal or recycling of any waste generated.

For example, a scalable synthesis of a structurally related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, was developed starting from 1-bromo-1-cyclopropylcyclopropane. This multi-step process involved a Curtius degradation and subsequent deprotection, highlighting a potential scalable route for similar cyclic amines. The final step involved treatment with hydrogen chloride in diethyl ether to afford the hydrochloride salt.

The table below summarizes key considerations for industrial process development.

| Process Consideration | Key Objectives | Example Strategies |

| Scalability | Safe and efficient operation at large scale | Process hazard analysis, optimization of reaction parameters, robust purification methods |

| Cost-Effectiveness | Use of inexpensive starting materials and reagents | Route scouting, catalyst optimization |

| Environmental Impact | Minimization of waste and use of hazardous substances | Green chemistry principles, solvent recycling, atom-economical reactions |

| Product Quality | High purity and consistent product specifications | Development of robust analytical methods, control of critical process parameters |

Recycling and Reusability in Synthetic Schemes

In the synthesis of this compound and related compounds, the principles of green chemistry are increasingly being applied to minimize waste and improve economic viability. rsc.orgrsc.org A key aspect of this is the recycling and reusability of catalysts and reagents. While specific examples for the synthesis of this compound are not extensively detailed in publicly available literature, general strategies in amine synthesis are applicable.

The use of heterogeneous catalysts is a primary approach to facilitate easy separation and recycling. These catalysts can be recovered from the reaction mixture by simple filtration or centrifugation and can often be reused multiple times without significant loss of activity. rsc.org For instance, in amination reactions, metal-based catalysts supported on materials like carbon, silica, or polymers are designed for recyclability. mdpi.com

Another strategy involves the use of homogenous catalysts that can be recovered and reused. For example, a process for the recycling of tributyltin chloride, used in the synthesis of tetrazoles, has been developed where it is recovered from tributyltin hydroxide. This recycled tributyltin chloride was successfully reused over six cycles without a decrease in its activity, significantly reducing toxic tin waste. researchgate.net Such principles can be adapted for reagents used in the synthesis of cyclopentyl amines.

The development of biocatalysts, or enzymes, also presents a green alternative for amine synthesis. researchgate.net These biocatalysts can often be immobilized and used in continuous flow reactors, allowing for high efficiency and reusability. researchgate.net

Table 1: Strategies for Recycling and Reusability in Amine Synthesis

| Strategy | Description | Advantages |

| Heterogeneous Catalysis | Catalysts are in a different phase from the reactants, often solid catalysts in a liquid reaction mixture. | Easy separation and recovery (e.g., filtration), potential for multiple reuse cycles. rsc.org |

| Homogeneous Catalyst Recycling | Soluble catalysts are recovered from the reaction mixture, for instance, by precipitation or extraction. | High activity and selectivity can be maintained over several cycles. researchgate.net |

| Biocatalysis | Use of enzymes to catalyze reactions. These can be immobilized on a solid support. | High selectivity, mild reaction conditions, and potential for reuse in continuous processes. researchgate.netresearchgate.net |

Synthesis of Related Cyclopentyl Amines and Their Hydrochloride Salts

The synthesis of cyclopentyl amines with varied structures is crucial for creating new chemical entities with potentially different properties. This includes modifying the side chain attached to the cyclopentyl ring or adding substituents to the ring itself.

Derivatives with Modified Side Chains or Cyclopentyl Substitutions

The synthesis of derivatives of 1-Cyclopentylethan-1-amine can be achieved through various established organic reactions. For instance, to create derivatives with modified side chains, one could start with a cyclopentyl ketone and react it with different Grignard reagents to introduce a variety of alkyl or aryl groups. Subsequent conversion of the resulting tertiary alcohol to an amine would yield the desired product.

For substitutions on the cyclopentyl ring, a common precursor is a substituted cyclopentanone. For example, ethyl 2-oxocyclopentane-1-carboxylate can be reacted with various diamines to produce enamine structures, which can then be further modified. researchgate.net A patented method for producing tiletamine, a cyclopentyl amine derivative, starts from cyclopentanecarboxylic acid and thiophene (B33073) to create a cyclopentyl 2-thienyl ketone, which is then halogenated and aminated. google.comgoogle.com This demonstrates a route to a cyclopentyl amine with a more complex, substituted side chain.

Table 2: Examples of Synthetic Precursors for Substituted Cyclopentyl Amines

| Precursor | Synthetic Utility | Resulting Derivative Type | Reference |

| Cyclopentyl ketones | Reaction with various organometallic reagents followed by amination. | Amines with modified side chains. | chemicalforums.com |

| Substituted cyclopentanones | Serve as a scaffold for building more complex cyclopentyl amine derivatives. | Amines with substitutions on the cyclopentyl ring. | researchgate.net |

| Cyclopentanecarboxylic acid | Can be used in Friedel-Crafts acylation to attach the cyclopentyl group to other moieties. | Complex cyclopentyl amine derivatives like tiletamine. | google.comgoogle.com |

Analogous Cycloalkyl Amine Hydrochloride Syntheses

The synthetic methodologies for this compound can be extended to produce analogous amine hydrochlorides with different cycloalkyl groups such as cyclobutyl, cyclohexyl, or cyclopropyl (B3062369). These syntheses often follow similar reaction pathways, starting from the corresponding cycloalkyl carboxylic acid or ketone.

For example, a scalable synthesis for (1-cyclopropyl)cyclopropylamine hydrochloride has been developed starting from 1-bromo-1-cyclopropylcyclopropane. This is converted to the corresponding carboxylic acid, which then undergoes a Curtius degradation to furnish the N-Boc-protected amine. Deprotection with hydrogen chloride in diethyl ether yields the final hydrochloride salt. nih.gov

The synthesis of cyclobutylamine (B51885) has been achieved in high yield from cyclobutanecarboxylic acid in a one-step reaction using sodium azide and sulfuric acid in chloroform. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. orgsyn.org Similarly, (1S)-1-Cyclobutylethan-1-amine hydrochloride is commercially available, indicating established synthetic routes. chemscene.com

For cyclohexyl analogs, a process for preparing trans-4-methylcyclohexylamine hydrochloride involves the isomerization of a Schiff's base of 4-methyl-cyclohexanone, followed by acid hydrolysis to give the hydrochloride salt. google.com Another example is the synthesis of 2-(1-cyclohexenyl) ethylamine (B1201723), which starts from cyclohexanone (B45756) and a Grignard reagent, followed by a series of reactions including chlorination, quaternization, and hydrolysis to yield the final amine. wipo.int

Table 3: Synthesis of Analogous Cycloalkyl Amine Hydrochlorides

| Compound | Starting Material | Key Reaction Steps | Reference |

| (1-cyclopropyl)cyclopropylamine hydrochloride | 1-bromo-1-cyclopropylcyclopropane | Carboxylation, Curtius degradation, Boc-deprotection. | nih.gov |

| Cyclobutylamine hydrochloride | Cyclobutanecarboxylic acid | Reaction with sodium azide and sulfuric acid. | orgsyn.org |

| trans-4-methylcyclohexylamine hydrochloride | 4-methyl-cyclohexanone | Schiff's base formation, isomerization, acid hydrolysis. | google.com |

| 2-(1-cyclohexenyl) ethylamine | Cyclohexanone | Grignard reaction, chlorination/rearrangement, quaternization, hydrolysis. | wipo.int |

Role as a Synthetic Intermediate and Building Block

The utility of this compound in organic synthesis stems from its ability to participate in a wide array of chemical reactions, allowing for the introduction of the cyclopentylethylamine scaffold into larger molecules.

Precursor in Complex Organic Molecule Construction

This compound is utilized as a key starting material in the synthesis of various complex organic molecules, including pharmaceutically active compounds. For instance, analogous cyclopropyl alkyl amines are recognized as important building blocks in the preparation of substituted pyrazinones, which are precursors to pharmaceutically active compounds like ROR gamma modulators. sci-hub.st The cyclopentyl group can impart desirable lipophilic characteristics to the final molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. The primary amine group provides a reactive handle for the formation of new carbon-nitrogen bonds, a crucial step in the assembly of intricate molecular frameworks.

Scaffold Utility in Diverse Chemical Synthesis

The cyclopentylethylamine core of this compound serves as a valuable scaffold in combinatorial chemistry and the development of compound libraries. By systematically modifying the amine group through various reactions, a diverse range of derivatives can be generated from this single starting material. This approach is instrumental in the discovery of new bioactive molecules. The cyclopentane ring provides a rigid framework, which can be beneficial for conformational restriction in drug design, a strategy often employed to enhance binding affinity and selectivity for a biological target.

Functional Group Transformations Involving the Amine Moiety

The primary amine group of this compound is the focal point of its reactivity, readily undergoing a variety of transformations to form amides, sulfonamides, and more substituted amines.

Acylation and Amidation Reactions of the Amine Hydrochloride

The amine hydrochloride can be readily acylated or amidated to form the corresponding N-acyl or N-amido derivatives. These reactions typically involve the reaction of the amine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent.

Acylation with Acyl Chlorides: The reaction with acyl chlorides is a common method for the formation of amides. fishersci.co.uk Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid that is liberated.

Amidation with Carboxylic Acids: Direct amidation with carboxylic acids requires the activation of the carboxylic acid, often with coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA). sci-hub.stnih.gov A variety of solvents can be used, with acetonitrile (B52724) and dichloromethane being common choices. nih.gov

| Amine Reactant | Carboxylic Acid/Acyl Chloride | Coupling Reagent/Base | Solvent | Product |

| 1-Cyclopentylethan-1-amine | Acyl Chloride | Base (e.g., Triethylamine) | Dichloromethane | N-(1-Cyclopentylethyl)acetamide |

| 1-Cyclopentylethan-1-amine | Carboxylic Acid | EDC/HOBt/DIPEA | Acetonitrile | N-(1-Cyclopentylethyl)benzamide |

Nucleophilic Reactivity of the Amine in Derivatization

The lone pair of electrons on the nitrogen atom of 1-Cyclopentylethan-1-amine imparts nucleophilic character, enabling it to react with a variety of electrophiles. This reactivity is harnessed for the synthesis of a diverse array of derivatives.

One important application of this nucleophilicity is in the synthesis of sulfonamides. The reaction of the amine with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide. researchgate.net Sulfonamides are a critical class of compounds in medicinal chemistry. bioorganic-chemistry.com

Furthermore, the amine can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. google.comnih.gov These reactions are typically high-yielding and proceed under mild conditions.

| Electrophile | Reaction Type | Product Class |

| Sulfonyl Chloride | Nucleophilic Substitution | Sulfonamide |

| Isocyanate | Nucleophilic Addition | Urea |

| Isothiocyanate | Nucleophilic Addition | Thiourea |

Reductive Transformations to Other Amine Classes

Reductive amination is a powerful method for the synthesis of more substituted amines from primary amines. libretexts.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. libretexts.org

This methodology allows for the controlled introduction of various alkyl groups onto the nitrogen atom of 1-Cyclopentylethan-1-amine, providing access to a wide range of N-substituted derivatives. The choice of the carbonyl compound dictates the nature of the substituent introduced.

| Carbonyl Compound | Reducing Agent | Product Amine Class |

| Aldehyde (e.g., Acetaldehyde) | Sodium Cyanoborohydride | Secondary Amine |

| Ketone (e.g., Acetone) | Sodium Triacetoxyborohydride | Secondary Amine |

Participation in Carbon-Carbon Bond Forming Reactions

As a primary amine, 1-Cyclopentylethan-1-amine can be a precursor to reactive intermediates that readily participate in the formation of new carbon-carbon bonds. Its ability to form enamines and iminium ions upon reaction with carbonyl compounds is central to its utility in this context.

The scaffold of 1-Cyclopentylethan-1-amine is particularly relevant in organocatalytic cascade reactions that lead to the formation of cyclic structures, such as functionalized cyclopentanes. Chiral primary and secondary amines are known to catalyze cascade reactions, for instance, by combining enamine and N-heterocyclic carbene (NHC) catalysis to produce complex cyclopentanones from simple aliphatic aldehydes and activated Michael acceptors. nih.gov In such processes, the amine catalyst can epimerize the α-position of an intermediate aldehyde, allowing a chiral NHC catalyst to selectively cyclize one diastereomer. nih.gov

This cooperative catalysis, where the amine facilitates the interconversion of intermediates, is crucial for achieving high diastereoselectivity and enantioselectivity. nih.gov The cyclopentyl group on the amine can impart specific steric properties that influence the transition state of the cyclization step. Furthermore, the principles of amine-mediated cyclization can be seen in palladium-catalyzed [3+2] cycloannulation reactions, where chiral secondary amines work in concert with metal catalysts to construct polysubstituted cyclopentanes. researchgate.net

While direct participation of 1-Cyclopentylethan-1-amine in major named rearrangement reactions is not extensively documented, analogous structures are key in transformations like the Overman rearrangement. This reaction converts allylic alcohols into allylic amines via a nih.govnih.gov-sigmatropic rearrangement of an intermediate trichloroacetimidate. organic-chemistry.org This highlights the potential for the amine group to be installed via rearrangement processes, which are fundamental for creating complex nitrogen-containing molecules. organic-chemistry.org

Table 1: Examples of Amine-Catalyzed Cyclization Reactions

| Reaction Type | Catalysts | Starting Materials | Product | Key Feature |

| Michael-Benzoin Cascade nih.gov | Chiral Secondary Amine + Chiral Triazolium (NHC) | Aliphatic Aldehydes + Activated Enones | Functionalized Cyclopentanones | Cooperative catalysis for high stereoselectivity. |

| [3+2] Cycloannulation researchgate.net | Palladium Complex + Chiral Secondary Amine | Aliphatic 1,4-dipoles + Acceptors | Polysubstituted Cyclopentanes | Dual catalyst system enables distinct cycloaddition pathways. |

| Ring-Opening Cyclization clockss.org | Primary Amine | Cycloheptane-1,3-dione-2-spirocyclopropane | Hexahydrocyclohepta[b]pyrrol-4(5H)-one | Synthesis of aza-analogues of azulene (B44059) from non-tropone precursors. |

The primary amine group of this compound is inherently nucleophilic. In its free base form, the nitrogen atom's lone pair can attack electrophilic carbon centers, leading to nucleophilic substitution reactions. youtube.com This is a fundamental reaction for forming C-N bonds, though it can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts if alkyl halides are used as substrates. youtube.comlibretexts.org

However, in the context of C-C bond formation, the amine's reactivity is more sophisticated. It can react with aldehydes or ketones to form an enamine intermediate. This enamine then acts as a carbon-centered nucleophile, participating in reactions like Michael additions to α,β-unsaturated compounds. nih.govnih.gov This enamine catalysis pathway is a cornerstone of organocatalysis and is instrumental in forming C-C bonds with high stereocontrol. ntu.edu.sg

Conversely, the amine can react with a carbonyl compound to form an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated carbonyl compound, activating it for attack by a nucleophile. ntu.edu.sg While this typically involves nucleophiles other than carbon, it is a key activation mode in many cascade reactions that ultimately lead to C-C bond formation. nih.gov Electrophilic amination, the reaction of a carbanion with an electrophilic nitrogen source, represents the reverse polarity, where a carbon nucleophile attacks a nitrogen electrophile to form a C-N bond. wikipedia.org

Catalytic Applications in Organic Transformations

The chiral nature of 1-Cyclopentylethan-1-amine makes it and its derivatives attractive candidates for use in asymmetric catalysis, either as organocatalysts themselves or as foundational scaffolds for more complex chiral ligands and catalysts.

The development of selective catalysts is a central theme in modern organic synthesis. Chiral amine scaffolds are frequently incorporated into the design of ligands for transition metal catalysts. researchgate.net The cyclopentyl group provides a rigid and sterically defined framework that can influence the coordination geometry around a metal center. This steric hindrance is critical for creating a chiral pocket that directs the approach of substrates, ultimately controlling the stereochemical outcome of the reaction.

For instance, ligands derived from chiral amines are used in copper-catalyzed C-N bond formation and palladium-catalyzed cycloaddition reactions. researchgate.netresearchgate.net The design process often involves creating bidentate or polydentate ligands where the nitrogen atom of the amine and other heteroatoms coordinate to the metal. The conformational rigidity of the cyclopentyl group helps to minimize the number of possible transition states, leading to higher selectivity. The development of such ligands is often guided by both computational and experimental optimization to achieve high catalytic efficiency. researchgate.net

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over another. Chiral primary and secondary amines derived from scaffolds like 1-cyclopentylethanamine are effective organocatalysts for achieving high levels of asymmetric induction. ntu.edu.sgmdpi.com

The primary mechanism involves the formation of chiral enamine or iminium ion intermediates. In enamine catalysis, the chiral amine reacts with a ketone or aldehyde to form a nucleophilic enamine. The stereochemistry of the amine dictates the facial selectivity of the subsequent attack on an electrophile. nih.gov For example, in the Michael addition of diones to alkylidene oxindoles, bifunctional squaramide catalysts derived from cinchona alkaloids (which contain a chiral amine motif) can yield products with high enantioselectivity. beilstein-journals.org

Similarly, in iminium catalysis, the formation of a chiral iminium ion from an α,β-unsaturated aldehyde makes the β-carbon more electrophilic and shields one face of the molecule. This directs the nucleophilic attack to the opposite face, controlling the stereochemistry of the newly formed C-C bond. ntu.edu.sg This strategy has been successfully applied to the synthesis of complex, polysubstituted cyclopentanes through domino reactions, where multiple C-C bonds and stereocenters are formed in a single pot with excellent diastereocontrol. nih.gov

Table 2: Stereochemical Outcomes in Amine-Catalyzed Reactions

| Reaction | Catalyst Type | Substrates | Product Stereochemistry | Ref. |

| Michael-Benzoin Cascade | Chiral Secondary Amine/NHC | Aliphatic Aldehyde + Enone | High Diastereo- and Enantioselectivity | nih.gov |

| Triple Michael Domino | Diarylprolinol Silyl Ether | Oxindole + Diene + Cinnamaldehyde | High Diastereo- and Enantioselectivity (up to >99% ee) | nih.gov |

| Michael Addition | Cinchonine-derived Squaramide | Cyclopentane-1,2-dione + Alkylidene Oxindole | High Enantioselectivity (up to 92% ee) | beilstein-journals.org |

| Asymmetric Addition | Chiral Organocatalyst/Photocatalyst | Aldehyde + [1.1.1]Propellane | Enantioenriched α-chiral Bicyclo[1.1.1]pentanes | nih.gov |

Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics and mechanism of reactions involving this compound is crucial for optimizing reaction conditions and catalyst design. Mechanistic studies often focus on identifying the key intermediates and transition states that govern the rate and selectivity of the transformation.

Investigation of Reaction Pathways and Transition States

Currently, there are no dedicated studies in the reviewed literature that specifically investigate the reaction pathways and transition states for reactions involving this compound. In broader contexts, computational methods like Density Functional Theory (DFT) are employed to model the reactivity of cyclic amines. These studies analyze factors such as distortion and interaction energies to predict reaction barriers and transition state geometries. For analogous cyclic amine systems, research has explored various nucleophilic substitution pathways, including dealkylation and ring-opening reactions. However, without specific experimental or computational data for this compound, any discussion of its specific transition states would be purely speculative.

Role of the Hydrochloride Salt in Reaction Mechanisms

The hydrochloride salt form of an amine plays a crucial role in its chemical behavior. The protonated amine, or ammonium salt, is generally less nucleophilic than its free base counterpart. In a reaction mixture, the hydrochloride salt exists in equilibrium with the free amine and hydrochloric acid. This equilibrium can be manipulated by the addition of a base to neutralize the HCl, thereby liberating the more reactive free amine.

In reactions that produce acidic byproducts, such as the N-acylation with an acyl chloride, the unreacted amine can act as a base to neutralize the generated HCl. This forms the amine hydrochloride salt, which can reduce the concentration of the nucleophilic free amine and potentially slow the reaction rate. researchgate.net The formation of the hydrochloride salt is also a common strategy for the purification and handling of amines, as the ionic salt often has higher crystallinity and stability compared to the volatile free base. nih.govresearchgate.net

Influence of Solvent and Catalyst on Reaction Progress

Catalysts are widely employed to enhance the efficiency and selectivity of amine reactions. For instance, in N-alkylation reactions, various metal-based catalysts, including copper-zirconium bimetallic nanoparticles, have been shown to be effective. nih.gov Lewis acids are also utilized in certain reactions, such as in the condensation step of scalable syntheses of related cyclopropyl alkyl amines. google.com The selection of an appropriate catalyst is crucial for achieving desired outcomes, such as selective mono-alkylation versus poly-alkylation. masterorganicchemistry.com While these general principles apply, specific studies detailing the optimal solvent and catalyst systems for reactions of this compound are not available in the reviewed literature.

Advanced Characterization and Structural Elucidation in Research

Spectroscopic Analysis in Reaction Monitoring and Product Identification

Spectroscopic techniques are indispensable tools for confirming the identity, structure, and purity of 1-Cyclopentylethan-1-amine hydrochloride. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts and splitting patterns can be predicted based on its known structure.

¹H NMR (Proton NMR): The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the cyclopentyl ring would likely appear as a series of multiplets in the upfield region. The methine proton adjacent to the nitrogen and the methyl group protons would give rise to characteristic signals, with their splitting patterns providing information about neighboring protons. The amine protons' chemical shift can be variable and may appear as a broad singlet.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the different carbon environments within the molecule. Separate signals would be expected for the methyl carbon, the methine carbon attached to the amine group, and the distinct carbons of the cyclopentyl ring.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | Doublet | Upfield region |

| Methine Proton (-CH) | Multiplet | Downfield of cyclopentyl carbons |

| Cyclopentyl Protons (-CH₂-) | Multiplets | Upfield region |

| Amine Protons (-NH₃⁺) | Broad Singlet | Not Applicable |

Table 1: Predicted NMR Chemical Shifts for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to the mass of the free amine, 1-Cyclopentylethan-1-amine. The hydrochloride salt itself is not typically observed directly.

The fragmentation of the molecular ion would be expected to occur at the weaker bonds, leading to characteristic fragment ions. Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), which would result in the loss of a methyl radical or a cyclopentyl radical. The resulting fragment ions can help to confirm the structure of the molecule.

| Ion | Predicted m/z | Possible Structure |

| [M]+ | 113.12 | Molecular ion of the free amine |

| [M-CH₃]+ | 98.11 | Loss of a methyl group |

| [M-C₅H₉]+ | 44.07 | Loss of the cyclopentyl group |

Table 2: Predicted Mass Spectrometry Fragmentation for 1-Cyclopentylethan-1-amine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the amine group and the aliphatic C-H bonds.

The presence of the ammonium (B1175870) salt (-NH₃⁺) would be indicated by a broad absorption band in the region of 3000-2800 cm⁻¹, which can overlap with the C-H stretching vibrations. The N-H bending vibrations would likely appear in the 1600-1500 cm⁻¹ region. The C-H stretching vibrations of the cyclopentyl and ethyl groups would be observed around 2950-2850 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Ammonium) | 3000 - 2800 (broad) |

| C-H Stretch (Aliphatic) | 2950 - 2850 |

| N-H Bend (Ammonium) | 1600 - 1500 |

| C-H Bend (Aliphatic) | 1470 - 1370 |

Table 3: Expected Infrared Absorption Bands for this compound.

Chromatographic Methods (TLC, GC-MS, HPLC, LC-MS, UPLC) for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By using an appropriate solvent system, the compound will travel a certain distance on the TLC plate, represented by its retention factor (Rf) value.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. For the analysis of this compound, the free amine would be volatilized and separated on a GC column, with the mass spectrometer providing detailed structural information for the eluted components.

High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC): These are highly efficient separation techniques used for both qualitative and quantitative analysis. For a polar compound like an amine hydrochloride, reversed-phase HPLC with a suitable mobile phase (often a mixture of water, acetonitrile (B52724) or methanol, and an acid modifier) would be a common method for purity determination. Coupling the liquid chromatograph to a mass spectrometer (LC-MS) provides an additional layer of confirmation by providing mass information for each separated peak. UPLC, with its smaller particle size columns, offers even higher resolution and faster analysis times.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Hydrogen Bonding Networks

A crystal structure analysis of this compound would reveal how the individual molecules are arranged in the crystal lattice. Of particular interest would be the hydrogen bonding network. The ammonium group (-NH₃⁺) is a strong hydrogen bond donor, and it would be expected to form hydrogen bonds with the chloride ions (Cl⁻), which are hydrogen bond acceptors. These hydrogen bonds play a crucial role in stabilizing the crystal structure. The analysis would detail the geometry and connectivity of these hydrogen bonds, providing a complete picture of the solid-state architecture of the compound.

Unfortunately, at the time of this writing, the crystal structure of this compound has not been reported in the publicly accessible Cambridge Structural Database (CSD).

Correlation of Solid-State Structures with Solution-Phase Behavior

The interplay between the solid-state architecture of an amine hydrochloride and its solution-phase dynamics is a critical area of study. The solid-state structure, typically determined by single-crystal X-ray diffraction, provides a static picture of the molecule's preferred conformation and the intermolecular interactions, such as hydrogen bonds, that define the crystal lattice. For amine hydrochlorides, the N-H protons of the ammonium group form strong hydrogen bonds with the chloride anions, creating a stable, ordered network. nih.govcambridge.org These interactions are fundamental to the compound's physical properties, including melting point and density. researchgate.net

When the compound is dissolved, this ordered structure is disrupted. However, the intrinsic conformational preferences and the potential for ion pairing remain. In solution, particularly in polar solvents, this compound exists as a protonated cyclopentylethylammonium cation and a chloride anion. The behavior of these ions is not entirely independent; they can exist as fully solvated free ions, solvent-separated ion pairs (SIP), or contact ion pairs (CIP). nih.govarxiv.org The propensity to form these pairs is influenced by solvent polarity and the nature of the ions themselves.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Diffusion Ordered Spectroscopy (DOSY), can be used to probe these solution-phase interactions. rsc.org By measuring the diffusion coefficients of the cation and anion, researchers can infer the extent of ion pairing. The strength of the N-H···Cl hydrogen bonds observed in the solid state can correlate with the tendency to form contact ion pairs in less polar solvents, which in turn affects the compound's reactivity and effective solubility.

Table 1: Representative Hydrogen Bond Data for Amine Hydrochloride Salts from Crystallographic Studies

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference Compound |

| N-H···Cl | ~0.90 | ~2.1 - 2.3 | ~3.0 - 3.2 | ~160-175 | (S)-N-methyl-1-phenylethan-1-aminium chloride |

| O-H···Cl | ~0.84 | ~2.2 - 2.4 | ~3.0 - 3.2 | ~165-175 | Ractopamine hydrochloride |

Note: This table presents typical data for analogous compounds to illustrate the nature of hydrogen bonding in amine hydrochloride crystals. Data for this compound is not publicly available. nih.govcambridge.org

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data for this compound, computational chemistry provides invaluable predictive insights into its structure, reactivity, and dynamics. These theoretical methods allow for a molecular-level investigation that complements and guides experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. hust.edu.vn For this compound, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net

These calculations reveal how protonation of the amine nitrogen significantly alters the electronic properties. The positive charge is not entirely localized on the nitrogen but is distributed across the adjacent atoms, influencing the molecule's interaction with its environment. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more readily polarizable and reactive. researchgate.net The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. researchgate.net For the protonated amine, the region around the N-H protons is strongly electrophilic, highlighting its role as a hydrogen-bond donor.

Table 2: Hypothetical DFT-Calculated Electronic Properties for a Protonated Chiral Amine

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 9.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 12.5 D | Reflects the overall polarity of the ion. |

| Global Hardness (η) | 4.85 eV | Measures resistance to change in electron distribution. |

Note: These values are illustrative for a generic protonated amine and serve to explain the application of DFT. Specific calculations for this compound are not available in published literature.

Molecular Dynamics Simulations of Amine Hydrochloride Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of this compound in a solvent. acs.org These simulations can track the interactions between the ammonium cation, the chloride anion, and hundreds or thousands of solvent molecules. researchgate.net

A key application of MD is to study the solvation structure and ion pairing dynamics. arxiv.org By calculating radial distribution functions, MD simulations can reveal the average distance and coordination number of solvent molecules around the cation and anion, defining their solvation shells. Furthermore, simulations can quantify the lifetime of ion pairs and the equilibrium between contact, solvent-shared, and solvent-separated ion pairs. nih.govnih.gov This information is crucial for understanding reaction kinetics and solubility, as the association state of the ions can dramatically affect their reactivity. For chiral molecules, MD can also explore how the shape and charge distribution influence stereoselective interactions with other chiral entities. nih.govnsf.gov

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical methods, including DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions involving amines. acs.orgmnstate.edu By mapping the potential energy surface of a reaction, these calculations can identify the structures of transition states and intermediates, and determine the activation energies that govern the reaction rate. nih.gov

For reactions involving 1-Cyclopentylethan-1-amine, such as nucleophilic substitution or acylation, theoretical analysis can clarify the step-by-step process. studymind.co.uklibretexts.org For example, in an SN2 reaction, calculations can model the approach of the nucleophilic amine to an electrophilic carbon, the formation of the transition state, and the departure of the leaving group. youtube.com This analysis provides a level of detail that is often inaccessible through experimental means alone, offering insights into how factors like steric hindrance from the cyclopentyl group or the nature of the solvent influence the reaction pathway and efficiency.

Prediction of Conformational Preferences and Stereochemical Outcomes

The flexibility of the cyclopentyl ring and the rotation around the C-C and C-N single bonds mean that this compound can exist in multiple conformations. Computational methods can systematically explore these different spatial arrangements, calculate their relative energies, and identify the most stable, low-energy conformers. researchgate.net This conformational analysis is vital, as the reactivity and biological activity of a molecule are often dictated by its preferred three-dimensional shape.

Furthermore, for reactions where new stereocenters are formed, computational chemistry can be a powerful predictive tool. acs.orgnih.gov By calculating the energies of the different diastereomeric transition states that lead to different stereoisomeric products, it is possible to predict the stereochemical outcome of a reaction. researchgate.net For a chiral amine like 1-Cyclopentylethan-1-amine, understanding these preferences is essential for controlling the synthesis of stereochemically pure products.

Comparative Studies and Structure Reactivity Relationships

Comparison with Other Cycloalkyl-Substituted Amine Hydrochlorides

The chemical characteristics of 1-Cyclopentylethan-1-amine hydrochloride are best understood when contextualized against other cycloalkyl-substituted amine salts. Variations in the cycloalkyl group's size and the pattern of substitution significantly dictate the compound's reactivity and structural properties.

Influence of Ring Size and Substitution Pattern on Reactivity

The size of the cycloalkyl ring attached to an amine nitrogen has a profound effect on the amine's basicity and nucleophilicity. Basicity, a measure of a compound's ability to accept a proton, is quantified by the pKa value of its conjugate acid. alfa-chemistry.com Generally, the pKa values of cycloalkylamines show subtle but distinct variations with ring size.

Studies on cyclic amines have revealed that those with five-membered rings (pyrrolidines) are often more reactive as nucleophiles compared to their six-membered counterparts (piperidines). researchgate.net This enhanced reactivity is attributed to the higher p-character of the nitrogen's lone pair of electrons in the five-membered ring, which increases its availability for bonding. researchgate.net This principle suggests that the cyclopentyl group in this compound contributes to a higher reactivity compared to a hypothetical cyclohexyl analogue. The ring strain and conformational rigidity associated with different ring sizes also play a role; smaller rings like cyclopropyl (B3062369) and cyclobutyl introduce significant angle strain, which can influence the stability of intermediates and transition states in reactions.

The substitution pattern on the cycloalkyl ring further modulates reactivity. Adding electron-withdrawing or electron-donating groups to the cyclopentyl ring would alter the electron density at the nitrogen atom, thereby affecting its basicity and nucleophilicity. scielo.br Steric hindrance from bulky substituents on the ring can also impede the approach of reactants, slowing down reaction rates. scielo.br

Table 1: Comparison of pKa Values for Conjugate Acids of Various Amines

| Amine | Ring Size | pKa of Conjugate Acid (BH+) |

|---|---|---|

| Methylamine | N/A | 10.59 |

| Ethylamine (B1201723) | N/A | 10.67 |

| Propylamine | N/A | 10.69 |

| Butylamine | N/A | 10.61 |

| Cyclopentylamine (B150401) | 5 | ~10.6 (estimated) |

Note: Specific pKa values for cyclopentylamine and cyclohexylamine (B46788) can vary slightly depending on the source, but they are generally in this range, similar to acyclic amines. Data compiled from various sources. alfa-chemistry.comorganicchemistrydata.org

Structural Analogy and Dissimilarity to Related Amine Salts

A cyclopentane (B165970) ring is not planar and adopts an "envelope" or "twist" conformation to minimize torsional strain. This contrasts with the stable "chair" conformation of a cyclohexane (B81311) ring. These conformational preferences affect the spatial orientation of the substituents and can influence how the molecule interacts with other reactants or catalysts in a reaction environment. The bond angles within the cyclopentyl ring deviate from the ideal sp³ tetrahedral angle of 109.5°, introducing ring strain that is absent in the more stable cyclohexane ring. This inherent strain can be a driving force in certain reactions. researchgate.net

Structure-Reactivity Relationships in Synthetic Pathways

The specific three-dimensional structure of this compound is a critical determinant of its behavior in synthetic chemical reactions.

Impact of Chiral Center Configuration on Reaction Outcomes

The carbon atom attached to the amine group in 1-Cyclopentylethan-1-amine is a stereogenic center, meaning the molecule exists as two non-superimposable mirror images (enantiomers). Chiral amines are of immense value in asymmetric synthesis, where they can be used to control the stereochemical outcome of a reaction. sigmaaldrich.com

The specific configuration—(R) or (S)—of the chiral center can have a dramatic impact on reaction outcomes when reacting with other chiral molecules or when guided by a chiral catalyst. nih.gov For instance, in an enzyme-catalyzed reaction or a reaction involving a chiral auxiliary, one enantiomer may react significantly faster or lead to a different product diastereomer than the other. sigmaaldrich.comyale.edu The synthesis of enantiomerically pure amines often involves methods like asymmetric synthesis or the resolution of a racemic mixture. acs.orgorganic-chemistry.org Catalytic asymmetric synthesis of related cyclopentyl β-amino esters has been achieved with high enantioselectivity (up to 98% ee), highlighting the importance of controlling the chiral center during synthesis. nih.govresearchgate.net

Steric and Electronic Effects of the Cyclopentyl Moiety

The cyclopentyl group exerts both steric and electronic effects that influence reactivity.

Steric Effects: The cyclopentyl group is a bulky substituent. This steric hindrance can direct the approach of a reagent to a less hindered face of the molecule. nih.gov In reactions like the Hofmann elimination, where a bulky leaving group is involved, the base will preferentially abstract a proton from the most sterically accessible position, often leading to the less substituted alkene (non-Zaitsev product). openstax.orglibretexts.org The size of the cyclopentyl group can be a decisive factor in controlling the regioselectivity of such eliminations.

Electronic Effects: Alkyl groups, including cyclopentyl, are generally considered to be weakly electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to ammonia (B1221849). msu.edu This makes the amine group more reactive towards electrophiles like alkyl halides or acid chlorides. openstax.orgmsu.edu While the electronic effect of a cyclopentyl group is similar to other alkyl groups, its combination with the unique steric profile contributes to the specific reactivity of the molecule. scielo.br

Methodological Comparisons in Amine Hydrochloride Synthesis

Several synthetic methodologies can be employed to produce amine hydrochlorides, each with distinct advantages and limitations.

One of the most common methods for preparing primary amines like 1-cyclopentylethanamine (B109662) is through the reductive amination of a ketone. In this case, cyclopentyl methyl ketone would be reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the amine. This method is versatile and widely used in both academic and industrial settings. researchgate.net

Another classical approach is the Gabriel synthesis , which provides a route to primary amines from alkyl halides, avoiding the over-alkylation often seen in direct alkylation of ammonia. chegg.com This method involves the reaction of potassium phthalimide (B116566) with an appropriate alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.

Once the free amine is synthesized, it is typically converted to its hydrochloride salt for improved stability, crystallinity, and handling. This is usually achieved by treating a solution of the amine in an organic solvent (like diethyl ether or isopropanol) with hydrogen chloride, either as a gas or dissolved in a solvent. researchgate.net

Table 2: Comparison of Synthetic Methods for Primary Amines

| Method | Starting Materials | Key Features & Limitations |

|---|---|---|

| Reductive Amination | Ketone (Cyclopentyl methyl ketone), Ammonia, Reducing Agent | Versatile, common one-pot procedure. Can be adapted for asymmetric synthesis with chiral catalysts. |

| Gabriel Synthesis | Alkyl Halide (1-chloro-1-cyclopentylethane), Potassium Phthalimide | Avoids over-alkylation, produces pure primary amines. Requires harsh conditions for hydrolysis. chegg.com |

| Hofmann Rearrangement | Amide | Converts amides to amines with one less carbon. Not directly applicable for this target without a different precursor. |

| Curtius Rearrangement | Carboxylic Acid / Acyl Azide (B81097) | Converts carboxylic acids to amines with one less carbon. Involves potentially hazardous azide intermediates. |

The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. For 1-Cyclopentylethan-1-amine, reductive amination offers a direct and efficient pathway.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations

The utility of chiral amines as organocatalysts and as ligands in transition-metal catalysis is a burgeoning field of research. nih.govacs.org 1-Cyclopentylethan-1-amine, as a primary chiral amine, holds potential for development in a variety of novel catalytic transformations aimed at creating stereochemically complex molecules with high efficiency and selectivity.

Future research is likely to focus on harnessing 1-Cyclopentylethan-1-amine and its derivatives in asymmetric catalysis. nih.gov This includes their application in iminium and enamine catalysis, which are powerful strategies for the enantioselective functionalization of carbonyl compounds. researchgate.netrsc.org For instance, new chiral amine catalysts derived from this scaffold could be designed for asymmetric Michael additions, aldol (B89426) reactions, and α-functionalizations of aldehydes and ketones. nih.gov

Moreover, the integration of 1-Cyclopentylethan-1-amine-derived ligands into photoredox and transition-metal catalysis opens avenues for unprecedented chemical transformations. nih.govresearchgate.net These multicatalytic systems could enable the direct asymmetric addition of various fragments to olefins or the stereoselective formation of challenging C-C and C-X bonds under mild conditions. escholarship.org Research in this area could lead to highly atom-economical and enantioselective routes to valuable chiral building blocks. escholarship.org

Table 1: Potential Novel Catalytic Transformations

| Catalytic Strategy | Potential Reaction | Substrate Example | Desired Outcome |

|---|---|---|---|

| Iminium Catalysis | Asymmetric Diels-Alder Reaction | α,β-Unsaturated Aldehyde | Enantiopure Cyclohexene Derivatives |

| Enamine Catalysis | α-Alkylation of Aldehydes | Propanal | Chiral α-Substituted Aldehydes |

| Transition-Metal Catalysis | Asymmetric Hydrogenation | Prochiral Ketone | Chiral Secondary Alcohols |

| Photoredox/Organocatalysis | Asymmetric Radical Addition | Styrene & Alkyl Halide | Enantioenriched Alkylated Products |

Development of Advanced Analytical Techniques for Complex Mixtures

The increasing complexity of chemical reactions and biological systems necessitates the development of advanced analytical techniques for the rapid and accurate determination of concentration and enantiomeric excess (ee) of chiral molecules like 1-Cyclopentylethan-1-amine. nih.gov Future research will likely focus on methods that are faster, more sensitive, and amenable to high-throughput screening.

One promising area is the advancement of chiral chromatography. nih.gov The development of novel chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) will be crucial for the efficient separation and quantification of enantiomers of 1-Cyclopentylethan-1-amine and its derivatives from complex reaction mixtures. acs.org

Spectroscopic methods are also poised for significant advancements. NMR spectroscopy, using chiral derivatizing agents or chiral solvating agents, offers a powerful tool for determining enantiomeric purity without the need for chromatographic separation. nih.govbohrium.com Future developments may include more efficient and universally applicable chiral derivatizing agents that provide baseline separation of signals for accurate ee determination. nih.govacs.org Furthermore, techniques like Circular Dichroism (CD) spectroscopy are being adapted for high-throughput screening, allowing for the rapid determination of both yield and ee in a large number of samples. nih.gov

Table 2: Comparison of Advanced Analytical Techniques

| Technique | Principle | Advantages | Future Development Focus |

|---|---|---|---|

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase | High accuracy and resolution | Novel, more versatile chiral stationary phases |

| Chiral NMR Spectroscopy | Diastereomeric interaction with a chiral agent leading to distinct signals | Rapid analysis without separation | More effective and universal chiral derivatizing agents |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | High-throughput screening capability | Integration with other techniques for comprehensive analysis |

| Mass Spectrometry (MS) | Formation of diastereomeric complexes with different fragmentation patterns | High sensitivity and compatibility with chromatography | Novel chiral selectors and ionization methods for direct analysis |

Integration into Sustainable Chemical Manufacturing Processes

The principles of green chemistry are increasingly influencing the design of chemical syntheses, with a focus on reducing waste, energy consumption, and the use of hazardous materials. rsc.org The production and application of 1-Cyclopentylethan-1-amine hydrochloride are ripe for integration into more sustainable manufacturing processes.

A key area of future research is the development of biocatalytic routes to chiral amines. nih.gov Enzymes, such as transaminases and imine reductases, can catalyze the synthesis of enantiomerically pure amines from simple precursors under mild, aqueous conditions, offering a green alternative to traditional chemical methods. manchester.ac.ukrsc.org The discovery and engineering of robust enzymes with broad substrate scope could enable the sustainable production of 1-Cyclopentylethan-1-amine and related compounds from renewable feedstocks. openaccessgovernment.orghims-biocat.eu

Furthermore, the use of 1-Cyclopentylethan-1-amine and its derivatives as organocatalysts aligns with green chemistry principles. psu.edu Organocatalysis avoids the use of often toxic and expensive heavy metals. psu.edu Future research will focus on developing highly active and recyclable organocatalysts derived from this amine, which can be used in low loadings and recovered after the reaction, minimizing waste. psu.edu Continuous-flow processes, which can improve reaction efficiency and safety, are also being explored for both the synthesis and application of chiral amines. manchester.ac.uktudelft.nl

Design of Next-Generation Cyclopentyl Amine Derivatives for Specific Synthetic Aims

The modular nature of 1-Cyclopentylethan-1-amine allows for the rational design of next-generation derivatives with tailored properties for specific synthetic applications. nih.govrsc.org By modifying the cyclopentyl ring or the amine functionality, researchers can fine-tune the steric and electronic properties of the molecule to achieve enhanced reactivity, selectivity, and stability. researchgate.net